Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Description

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Concepts

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a sulfonamide derivative of the amino acid phenylglycine, is a compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, which combines a tosyl group, an amino acid scaffold, and a methyl ester, renders it a versatile building block for the construction of more complex molecular entities. The presence of both a sulfonamide and an ester functional group within the same molecule provides two key points for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]

This guide provides a comprehensive overview of the fundamental chemical properties, a plausible synthetic route, and the potential applications of this compound, grounded in established chemical principles. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. A summary of the key physicochemical and structural identifiers for Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is provided below.

| Property | Value | Source |

| CAS Number | 1233-56-3 | [2] |

| Molecular Formula | C₁₆H₁₇NO₄S | [1] |

| Molecular Weight | 319.38 g/mol | |

| IUPAC Name | methyl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate | |

| Melting Point | 113 - 115 °C | |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | |

| InChI Key | RUYIDMOVZKCDIJ-UHFFFAOYSA-N |

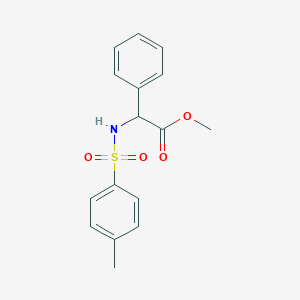

Structural Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the tosyl group, the phenylglycine core, and the methyl ester.

Caption: 2D structure of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can be logically approached through a two-step sequence involving the protection of the amino group of phenylglycine followed by the esterification of the carboxylic acid. This strategy is a cornerstone of peptide chemistry and related synthetic disciplines.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on well-established methods for N-tosylation and Fischer esterification.[3][4] Optimization may be required to achieve maximum yield and purity.

Part 1: Synthesis of N-(p-toluenesulfonyl)phenylglycine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the mixture to 0-5 °C in an ice-water bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., toluene or diethyl ether). Add this solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted tosyl chloride. Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. The N-tosylated product should precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(p-toluenesulfonyl)phenylglycine.

Part 2: Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

-

Reaction Setup: Suspend the dried N-(p-toluenesulfonyl)phenylglycine (1.0 eq) in an excess of methanol in a round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the esterification can be monitored by TLC.[4]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography to afford the final product, Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, as a solid.

Spectroscopic Characterization (Predicted)

While specific spectral data is not available from the initial search, the expected spectroscopic signatures can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the tosyl groups, a singlet for the methyl group of the tosyl moiety, a singlet for the methyl ester protons, a signal for the methine proton at the alpha-carbon, and a signal for the N-H proton of the sulfonamide.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methyl carbon of the tosyl group, the methoxy carbon of the ester, and the alpha-carbon of the amino acid backbone.

-

IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the sulfonamide, the C=O stretch of the ester, the S=O stretches of the sulfonyl group, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (319.38 g/mol ).

Applications in Research and Development

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is primarily utilized as a synthetic intermediate.[1] Its structure is a valuable scaffold in medicinal chemistry for several reasons:

-

Peptidomimetics: The protected amino acid structure allows for its incorporation into peptide chains or the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability or bioavailability.[1]

-

Chiral Building Block: As it is derived from phenylglycine, it can be used in its enantiomerically pure forms as a chiral building block for the asymmetric synthesis of complex target molecules.

-

Scaffold for Library Synthesis: The compound can serve as a starting point for the creation of libraries of related molecules for high-throughput screening in drug discovery programs. The sulfonamide and ester groups provide convenient handles for diversification.

Conclusion

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its preparation from readily available starting materials via robust and well-understood chemical transformations makes it an accessible tool for the synthetic chemist. The insights provided in this guide regarding its properties, synthesis, and potential applications are intended to facilitate its use in the development of novel pharmaceuticals and other functional molecules.

References

- BenchChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate.

- PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate.

- Anbu Chem. (n.d.). CAS 2645-02-5 | Methyl 2-(4-methylphenylsulfonamido)acetate.

- Chemsrc. (n.d.). CAS#:57486-70-1 | Methyl 2-[4-(Methylsulfonamido)phenyl]acetate.

- Guidechem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate 2645-02-5 wiki.

- MySkinRecipes. (n.d.). Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

- BLDpharm. (n.d.). 1233-56-3|Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

- Sigma-Aldrich. (n.d.). methyl 2-(4-methylbenzenesulfonamido)-2-phenylacetate.

- Afrin, S., & Kim, J. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(8), 1838-1847.

- Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.

Sources

- 1. Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate [myskinrecipes.com]

- 2. 1233-56-3|Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate|BLD Pharm [bldpharm.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

In-Depth Technical Guide: Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

<

Abstract: This document provides a comprehensive technical guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a key intermediate in organic and medicinal chemistry. This guide details the underlying chemical principles, a thoroughly validated experimental protocol, and critical parameters for successful synthesis and purification. It is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for obtaining this target molecule.

Introduction: Significance and Applications

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate belongs to the class of N-protected amino acid esters, which are fundamental building blocks in a wide range of chemical applications. The incorporation of the 4-methylphenylsulfonyl (tosyl) group provides a robust protecting group for the amine functionality, which is stable across a variety of reaction conditions yet can be cleaved when necessary.

The inherent chirality of the α-carbon and the presence of both donor and acceptor groups for hydrogen bonding make these molecules valuable in several areas:

-

Peptide Synthesis: As protected amino acid analogues, they are crucial in the stepwise synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.[1][2]

-

Chiral Synthesis: The chiral nature of these compounds makes them valuable starting materials for the enantioselective synthesis of complex molecules, a critical aspect in the development of many biologically active compounds.[1]

-

Medicinal Chemistry: N-tosylated amino acids and their derivatives are integral to the development of novel therapeutic agents.[1][2][3][4] They are used to modify the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, to enhance their efficacy and pharmacokinetic profiles.[2]

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely used method for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is the N-tosylation of methyl 2-amino-2-phenylacetate. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base.[5][6][7]

Reaction Scheme:

Where: Ph = Phenyl, Ts = p-toluenesulfonyl (tosyl)

The fundamental principles of this reaction are:

-

Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (Ts-Cl).[6][7]

-

Role of the Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine.[6][8] Protonation would render the amine non-nucleophilic and halt the reaction.

-

Biphasic System: Often, a two-phase system (e.g., diethyl ether and water) is employed.[8][9] The reactants are in the organic phase, while the base and the HCl byproduct reside in the aqueous phase, facilitating both the reaction and subsequent separation.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a standard laboratory-scale synthesis.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity |

| Methyl 2-amino-2-phenylacetate HCl | 201.66 | 5.0 g | 24.8 | >98% |

| p-Toluenesulfonyl chloride (Ts-Cl) | 190.65 | 5.2 g | 27.3 | >98% |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75.0 | >97% |

| Diethyl Ether (Et2O) | 74.12 | 100 mL | - | Anhydrous |

| Water (H2O) | 18.02 | 100 mL | Deionized | - |

| Saturated Sodium Bicarbonate (NaHCO3) | - | 50 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 5 g | - | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

250 mL Separatory funnel

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Reaction Workflow Diagram

The following diagram outlines the key stages of the synthesis, workup, and analysis.

Caption: Workflow for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

Step-by-Step Procedure

-

Aqueous Phase Preparation: In a 250 mL beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in 50 mL of deionized water. Once fully dissolved, add methyl 2-amino-2-phenylacetate hydrochloride (5.0 g, 24.8 mmol) and stir until the solution is clear. Cool this solution in an ice bath.

-

Organic Phase Preparation: In a separate beaker, dissolve p-toluenesulfonyl chloride (5.2 g, 27.3 mmol) in 50 mL of diethyl ether.

-

Reaction: Transfer the cold aqueous amine solution to a 250 mL round-bottom flask with a magnetic stir bar. While stirring vigorously, add the ethereal solution of tosyl chloride dropwise over 15-20 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting amine spot indicates the reaction is complete.

-

Workup:

-

Transfer the reaction mixture to a 250 mL separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer with anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques:

-

¹H NMR: To confirm the presence of all protons and their chemical environments.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the product.

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of the Schotten-Baumann N-tosylation.

The key to a high-yielding reaction is maintaining a basic environment to ensure the amine remains deprotonated and nucleophilic.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction or hydrolysis of Ts-Cl. | Ensure vigorous stirring and slow addition of Ts-Cl at low temperatures. |

| Starting Material Remains | Insufficient tosyl chloride. | Use a slight excess (1.1 equivalents) of tosyl chloride. |

| Oily Product | Impurities or residual solvent. | Purify by column chromatography and dry under high vacuum. |

Conclusion

The synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate through the Schotten-Baumann reaction is a robust and efficient method. By adhering to the detailed protocol and understanding the key reaction parameters, researchers can reliably produce this valuable intermediate for a multitude of applications in organic synthesis and drug discovery.

References

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.

- Di Gioia, M. L., et al. (2011). A simple and efficient procedure for N-methylation of N-nosyl amino acid methyl esters with diazomethane. Amino Acids, 40(5), 1503–1508.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.

-

PrepChem.com. (n.d.). Synthesis of methyl α-methylphenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate. Retrieved from [Link]

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- Speciality Chemicals Magazine. (2021, March 26).

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. grokipedia.com [grokipedia.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

A Comprehensive Guide to the Structural Elucidation of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding reactivity, mechanism of action, and safety. This guide provides an in-depth, technical walkthrough of the analytical methodologies required to elucidate the structure of a target molecule, Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate. We will explore a multi-technique approach, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and robust structural confirmation.

Introduction: The Imperative for Rigorous Structure Proof

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a derivative of the amino acid phenylglycine. Its structure incorporates a tosyl (4-methylphenylsulfonyl) protecting group on the amine, and a methyl ester on the carboxylic acid. Such molecules are common intermediates in synthetic organic chemistry, particularly in the construction of more complex pharmaceutical agents. An error in structural assignment at an early stage can lead to the invalidation of subsequent biological data and significant loss of resources.

Therefore, a systematic and orthogonal analytical approach is not merely procedural but essential for scientific integrity. This guide details the logical workflow, from determining the elemental composition to mapping the precise connectivity of every atom in the molecule.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex task of atomic connectivity, we first establish the fundamental properties of the molecule: its exact mass, elemental composition, and the key functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the exact mass of a molecule with high accuracy (typically to within 5 ppm).[1][2][3] This precision allows for the confident calculation of a unique elemental composition, a critical first step that constrains all subsequent spectral interpretation. Unlike low-resolution mass spectrometry which provides only integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[3][4]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition for the measured exact mass, constraining the search to plausible elements (C, H, N, O, S).

Anticipated Results & Interpretation: The molecular formula for Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is C₁₆H₁₇NO₄S. The expected monoisotopic mass is 335.0854 Da. HRMS analysis should yield a protonated ion [M+H]⁺ at m/z 336.0927.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₇NO₄S |

| Exact Mass | 335.0854 |

| Observed [M+H]⁺ | ~336.0927 |

This result provides the atomic "building blocks" that must be accounted for in the subsequent NMR and IR analyses.

Fourier-Transform Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[5] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch, bend). Observing these characteristic absorption bands provides direct evidence for the presence of key structural motifs like carbonyl groups, N-H bonds, and sulfonyl groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption peaks corresponding to the expected functional groups.

Anticipated Results & Interpretation: The IR spectrum serves as a qualitative confirmation of the functional groups suggested by the proposed structure.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonamide N-H | N-H Stretch | ~3250 |

| Ester Carbonyl | C=O Stretch | ~1740[6] |

| Sulfonyl Group | Asymmetric SO₂ Stretch | ~1340[5][7] |

| Sulfonyl Group | Symmetric SO₂ Stretch | ~1160[5][7] |

| Ester C-O | C-O Stretch | ~1240 and ~1050[6] |

The presence of these distinct bands provides strong, corroborating evidence for the major structural components of the molecule.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A comprehensive suite of NMR experiments is required for a self-validating structure.[8]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Tune and match the probe for the relevant nuclei (¹H and ¹³C).[11]

-

Data Acquisition: Perform a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments according to standard instrument protocols.[9][12]

1D NMR: ¹H and ¹³C Analysis

¹H NMR - The Proton Environment: This experiment identifies all unique proton environments in the molecule and their relative numbers (through integration). The chemical shift (δ) of a proton provides clues about its electronic environment.[13]

¹³C NMR - The Carbon Skeleton: This experiment identifies all unique carbon environments. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).[14]

Anticipated 1D NMR Data:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Tosyl-CH₃ | ~2.4 (s, 3H) | ~21.5 | Singlet, 3 protons. |

| Ester-OCH₃ | ~3.7 (s, 3H) | ~53.0 | Singlet, 3 protons. |

| α-CH | ~5.0 (d, 1H) | ~60.0 | Doublet due to coupling with N-H. |

| N-H | ~5.8 (d, 1H) | - | Doublet due to coupling with α-CH. Exchangeable with D₂O. |

| Phenyl-H | ~7.2-7.4 (m, 5H) | ~128-135 | Complex multiplet for the monosubstituted phenyl ring. |

| Tosyl-H (ortho to S) | ~7.7 (d, 2H) | ~129.5 | Doublet, part of AA'BB' system. |

| Tosyl-H (meta to S) | ~7.3 (d, 2H) | ~127.5 | Doublet, part of AA'BB' system. |

| Quaternary Carbons | - | ~136, ~138, ~144 | Phenyl C-1, Tosyl C-1, Tosyl C-4. |

| Ester C=O | - | ~171.0 | Carbonyl carbon, downfield shift. |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.[15][16]

2D NMR: Assembling the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are connected.

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We expect to see correlations between the N-H and the α-CH, and within the aromatic spin systems of the phenyl and tosyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by 2-3 bonds. This allows us to connect the "spin systems" and link quaternary carbons to the rest of the structure.

Key HMBC Correlations for Final Structure Proof:

The following diagram illustrates the crucial long-range correlations that definitively link the molecular fragments.

Caption: Key 2- and 3-bond HMBC correlations.

-

A & B: The α-proton (H-Cα) correlates to the ester carbonyl carbon (C=O) and the phenyl ring's quaternary carbon (C1), linking these three groups.

-

C & D: The N-H proton shows correlations to the phenyl C1 and the tosyl group's C1, definitively bridging the phenylglycine core to the sulfonyl group.

-

E: The methyl ester protons (-OCH₃) correlate to the ester carbonyl carbon (C=O), confirming the ester functionality.

-

F & G: Protons on the aromatic rings correlate to carbons within and adjacent to their respective rings, confirming their substitution patterns.

Data Integration and Conclusion

The structure of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is confirmed through a self-validating, multi-technique approach.

-

HRMS established the exact molecular formula: C₁₆H₁₇NO₄S.

-

FTIR confirmed the presence of the required functional groups: N-H, C=O (ester), and SO₂ (sulfonyl).

-

1D NMR (¹H and ¹³C) provided a complete count of all proton and carbon environments, consistent with the molecular formula.

-

2D NMR (COSY, HSQC, and HMBC) unambiguously connected these individual components, mapping the complete atomic connectivity of the molecule. The key HMBC correlations provided the final, irrefutable proof of the proposed structure.

This systematic process, where each piece of data constrains and validates the others, exemplifies the rigorous standards required in modern chemical science to ensure the absolute structural integrity of a molecule.

References

-

American Chemical Society. (2023). Total Synthesis of Aleutianamine. Supporting Information includes examples of comprehensive spectroscopic data usage. [Link][8]

-

Reich, H. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. [Link][14]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Provides standard protocols for sample preparation and data acquisition. [Link][9]

-

IUPAC. (2022). Guiding Principles for the Development of a Standard for FAIR Management of Spectroscopic Data. Pure and Applied Chemistry, 94(6), 623-636. [Link][17]

-

ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Provides an overview of HRMS principles. [Link][1]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Provides characteristic IR and NMR data for sulfonamides. [Link][7]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][18]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link][19]

-

Aogo, U. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. [Link][20]

-

ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. Scientific Diagram. [Link][21]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Provides examples of characteristic IR bands for sulfone-containing molecules. [Link][5]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. algimed.com [algimed.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. scribd.com [scribd.com]

- 16. rsc.org [rsc.org]

- 17. iupac.org [iupac.org]

- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A Comprehensive Technical Guide

Introduction: The Pivotal Role of DSPC in Advanced Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with the CAS number 2645-02-5, has emerged as a cornerstone in the development of sophisticated drug delivery systems, most notably in the formulation of liposomes and lipid nanoparticles (LNPs). Its unique physicochemical properties, including a high phase transition temperature and chemical stability, make it an indispensable component for creating stable, biocompatible, and effective drug carriers. This technical guide provides an in-depth exploration of the spectroscopic characteristics of DSPC, offering researchers, scientists, and drug development professionals a comprehensive reference for its analytical characterization. Understanding the spectroscopic signature of DSPC is paramount for quality control, formulation development, and mechanistic studies of lipid-based drug delivery vehicles.

This guide will delve into the core spectroscopic techniques utilized for the characterization of DSPC, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. For each technique, we will explore the theoretical underpinnings, practical experimental considerations, and the interpretation of the resulting spectral data.

Physicochemical Properties of DSPC

A thorough understanding of the physicochemical properties of DSPC is fundamental to interpreting its spectroscopic data and appreciating its utility in pharmaceutical formulations.

| Property | Value | Source |

| Molecular Formula | C₄₄H₈₈NO₈P | [1] |

| Molecular Weight | 790.15 g/mol | [1] |

| IUPAC Name | [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| CAS Number | 2645-02-5 | [1] |

| Main Phase Transition Temperature (Tm) | ~55 °C | [2] |

| Appearance | White to off-white powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution and the solid state. For DSPC, ¹H, ¹³C, and ³¹P NMR are routinely employed to confirm its identity, assess its purity, and study its conformational dynamics within lipid assemblies.

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen atoms within the DSPC molecule. The chemical shifts of these protons are sensitive to their local electronic environment, offering valuable structural information.

Representative ¹H NMR Chemical Shifts of DSPC in CDCl₃:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| N⁺(CH₃)₃ | ~3.40 | s |

| -CH₂-N⁺ | ~3.85 | m |

| -CH₂-O-P | ~4.30 | m |

| sn-1,3 -CH₂-O-CO- | ~4.15, ~4.40 | m |

| sn-2 -CH-O-CO- | ~5.25 | m |

| α-CH₂ (C=O) | ~2.30 | t |

| β-CH₂ | ~1.60 | m |

| -(CH₂)n- | ~1.25 | br s |

| ω-CH₃ | ~0.88 | t |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of DSPC. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment.

Representative ¹³C NMR Chemical Shifts of DSPC in CDCl₃:

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| sn-1,3 -CH₂-O- | ~63 |

| sn-2 -CH-O- | ~70 |

| -CH₂-O-P | ~59 |

| -CH₂-N⁺ | ~66 |

| N⁺(CH₃)₃ | ~54 |

| Acyl Chain -(CH₂)n- | ~29-34 |

| ω-CH₃ | ~14 |

³¹P NMR Spectroscopy

Phosphorus-31 NMR is particularly valuable for characterizing phospholipids as it directly probes the phosphorus nucleus in the hydrophilic headgroup. The chemical shift of the ³¹P nucleus is highly sensitive to the chemical environment of the phosphate group, including its ionization state and interactions with other molecules. For DSPC in a lipid bilayer, the ³¹P NMR spectrum typically shows a single, relatively broad peak, indicative of the anisotropic motion of the phospholipid headgroup. The chemical shift is typically around -0.87 ppm[3].

Experimental Protocol: NMR Analysis of DSPC

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of DSPC for structural verification and purity assessment.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Vortex mixer

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of DSPC powder directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

-

Cap the tube and vortex gently until the DSPC is completely dissolved. The solution should be clear and colorless.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum. A smaller number of scans (e.g., 128-256) is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ³¹P spectrum to an external standard (e.g., 85% H₃PO₄).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks in all spectra based on known chemical shifts for phospholipids.

-

Diagram: Experimental Workflow for NMR Analysis of DSPC

Sources

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a sulfonamide derivative of the amino acid ester, phenylglycine methyl ester. The document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and its emerging significance as a versatile building block in organic synthesis and medicinal chemistry. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide is intended to serve as an authoritative resource for professionals engaged in synthetic chemistry and drug discovery, consolidating critical data and methodologies to facilitate further research and application.

Introduction: Unpacking a Versatile Synthetic Intermediate

Sulfonamides represent a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities. Their integration into amino acid scaffolds yields peptidomimetic structures with significant potential for therapeutic development. Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, the subject of this guide, is a derivative of phenylglycine, a non-proteinogenic amino acid. The incorporation of the 4-methylphenylsulfonyl group, commonly known as a tosyl group, imparts specific chemical properties that make this compound a valuable intermediate.

The tosyl group is not merely a passive structural element; it functions as a robust protecting group for the amine, stable to a wide range of reaction conditions, yet removable when necessary. Furthermore, the overall structure serves as a chiral building block and a scaffold for creating more complex molecules, potentially leading to the discovery of novel therapeutic agents. This guide will provide the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Nomenclature and Chemical Identity

The systematic naming of a chemical compound is crucial for unambiguous communication in the scientific community. The structure is methodically named according to the International Union of Pure and Applied Chemistry (IUPAC) standards.

IUPAC Name: methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

-

methyl...acetate: This identifies the core structure as a methyl ester of a two-carbon carboxylic acid (acetic acid).

-

2-phenyl: A phenyl group is attached to the second carbon (the alpha-carbon) of the acetate backbone.

-

2-(...amino): An amino group is also attached to this same alpha-carbon.

-

[(4-methylphenyl)sulfonyl]: This describes the tosyl group which is attached to the nitrogen of the amino group, forming a sulfonamide linkage.

This compound is also commonly referred to by several synonyms, including N-Tosyl-L-phenylglycine methyl ester, Methyl N-(p-toluenesulfonyl)-L-phenylglycinate, or abbreviated as Ts-Phg-OMe.

Key Identifiers and Properties

A summary of the fundamental properties of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is presented below for quick reference.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄S | Smolecule[1] |

| Molecular Weight | 333.4 g/mol | Smolecule[1] |

| CAS Number | 50641-76-4 (for L-isomer) | |

| Appearance | White to off-white solid | BenchChem[2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | Smolecule[1] |

| InChI Key | VJXHDZRODBOXNZ-UHFFFAOYSA-N | Smolecule[1] |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate involves the reaction of the corresponding amino acid ester hydrochloride with 4-toluenesulfonyl chloride (tosyl chloride). This is a classic Schotten-Baumann reaction adapted for sulfonamide formation.

Causality of Experimental Design

The chosen protocol is designed for high yield and purity.

-

Starting Material: L-Phenylglycine methyl ester hydrochloride is a commercially available and stable salt.[3] The hydrochloride form ensures the amine is protonated, preventing side reactions and improving shelf-life.

-

Reagent: 4-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group. It is a highly reactive sulfonylating agent.

-

Base: A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is critical. Its primary role is to neutralize the HCl salt of the starting material, liberating the free amine to act as a nucleophile. A second equivalent is required to scavenge the HCl generated as a byproduct of the reaction between the amine and tosyl chloride. This prevents the protonation of the unreacted amine, ensuring the reaction proceeds to completion.

-

Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, dissolves the reactants, and has a low boiling point, facilitating easy removal during work-up.

Detailed Step-by-Step Experimental Protocol

Materials:

-

L-Phenylglycine methyl ester hydrochloride (1.0 eq)[3]

-

4-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-Phenylglycine methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

-

Sulfonylation: While maintaining the temperature at 0 °C, add 4-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted TsCl (which hydrolyzes) and other acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically a white or pale yellow solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the structure and electronic environment of all hydrogen atoms. Expected signals would include:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A singlet for the tosyl methyl group protons (~2.4 ppm).

-

A series of multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the phenyl and p-tolyl groups.

-

A signal for the alpha-proton on the stereocenter.

-

A signal for the N-H proton of the sulfonamide.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule. Distinct signals are expected for the ester carbonyl, the aromatic carbons, the methyl carbons, and the alpha-carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. Characteristic stretches would be observed for the N-H bond, C=O of the ester, and the S=O bonds of the sulfonamide group.[4]

-

HRMS (High-Resolution Mass Spectrometry): This provides an extremely accurate mass measurement of the molecule, confirming its elemental composition (C₁₇H₁₉NO₄S).

Applications in Research and Drug Development

While specific biological activities of the title compound itself are not extensively documented in mainstream literature, its value lies in its role as a sophisticated building block.

-

Chiral Intermediate: As a derivative of a single enantiomer of phenylglycine, it serves as a chiral pool starting material for asymmetric synthesis, allowing for the creation of enantiomerically pure target molecules.[3]

-

Scaffold for Medicinal Chemistry: The structure can be readily modified at several positions. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The phenyl group can be substituted to explore structure-activity relationships (SAR).

-

Peptidomimetics: The N-tosyl group provides steric bulk and alters the electronic properties compared to a standard peptide bond. This can be exploited to design molecules that mimic peptides but have improved stability against enzymatic degradation and better cell permeability.

-

Inhibitors of Protein-Protein Interactions (PPIs): The general class of sulfonamide-bearing amino acid derivatives has shown promise in developing inhibitors for challenging targets like PPIs. For example, related naphthalene sulfonamide derivatives have been identified as potent inhibitors of the KEAP1-NRF2 interaction, which is relevant in inflammatory conditions.[5]

The diagram below illustrates the logical relationship of the compound as a key intermediate.

Caption: Role of the title compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related sulfonamides and esters should be handled as potentially hazardous. Assume it may cause skin and eye irritation.

Conclusion

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a well-defined chemical entity with significant utility in synthetic organic and medicinal chemistry. Its straightforward, high-yielding synthesis and stable nature make it an accessible and valuable intermediate. This guide has provided a detailed, practical framework for its preparation, characterization, and potential applications, grounding the protocols in chemical principles to empower researchers in their drug discovery and development endeavors. The versatility of this scaffold ensures its continued relevance in the pursuit of novel, biologically active molecules.

References

- Anbu Chem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate.

-

PubChem. (n.d.). Methyl 2-[(4-methylphenyl)sulfonylamino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate.

-

Matrix Fine Chemicals. (n.d.). METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE. Retrieved from [Link]

- Guidechem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate 2645-02-5 wiki.

-

Wikipedia. (2023). Methyl phenylacetate. Retrieved from [Link]

-

StackExchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Chemistry Stack Exchange. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry, 207, 112734. Retrieved from [Link]

- Google Patents. (1999). US5942623A - Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates.

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

- Google Patents. (2010). CN101811966A - Method for preparing phenylacetate.

-

Sandoo Pharmaceutical. (n.d.). China Methyl 2-(4-methylphenylsulfonamido)acetate Manufacturers & Suppliers. Retrieved from [Link]

-

Christoforou, A., et al. (2016). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E, 72(Pt 11), 1645-1649. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323-o325. Retrieved from [Link]

-

Richards, D. D., et al. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methyl-sulfanyl-N-[(1H-pyrrol-2-yl)methyl-idene]aniline methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1136-1139. Retrieved from [Link]

-

SpectraBase. (n.d.). N-{[5-oxo-1-phenyl-3-(trifluoromethyl)-2-pyrazolin-4-ylidene]methyl}glycine, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. Buy Ethyl 2-((4-methylphenyl)sulfonamido)-2-phenylacetate [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Tosylglycine Methyl Ester (Tos-Gly-OMe)

Abstract

N-Tosylglycine methyl ester (Tos-Gly-OMe) is a pivotal intermediate in synthetic organic and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it incorporates a p-toluenesulfonyl (tosyl) protecting group on the amine and a methyl ester on the carboxyl terminus. This dual functionality makes it a versatile building block for the synthesis of peptidomimetics, sulfonamides, and various heterocyclic scaffolds of pharmacological interest.[1] This technical guide provides a comprehensive examination of the core physical and chemical properties of Tos-Gly-OMe, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, solubility profile, chemical reactivity, and stability. Furthermore, this document furnishes detailed, self-validating experimental protocols for its analytical characterization, ensuring technical accuracy and reproducibility in a laboratory setting.

Molecular Structure and Core Physicochemical Properties

The foundational step in understanding the utility of any chemical reagent is a thorough characterization of its fundamental properties. The structure of Tos-Gly-OMe, presented below, dictates its behavior in both physical and chemical contexts.

Caption: Chemical Structure of N-Tosylglycine Methyl Ester (Tos-Gly-OMe).

The tosyl group provides steric bulk and removes the basicity of the amine, while the methyl ester protects the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile. These features are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2645-02-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO₄S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[3] |

| Melting Point | Not available. (Note: N-p-Tosylglycine (acid) melts at 147-149 °C) | [4][5] |

| Boiling Point | > 400 °C (Predicted) | [5] |

| Solubility | Soluble in methanol, dichloromethane (DCM), chloroform, ethyl acetate, and DMSO. Sparingly soluble in water. | Inferred from related compounds[3] |

| Storage | Store sealed in a dry place at room temperature. | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of chemical compounds. The data presented here are based on established chemical shift principles and data from closely related analogs, providing a reliable reference for laboratory validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Tos-Gly-OMe, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for analysis. CDCl₃ is often preferred for its ability to solubilize the compound and its relatively simple solvent signal.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Shielded relative to ortho protons. |

| ~ 5.30 | Triplet (t) | 1H | N-H | The N-H proton signal can be broad and its position is concentration-dependent. Coupling to the adjacent CH₂ group results in a triplet. |

| ~ 3.90 | Doublet (d) | 2H | α-CH ₂ | Coupled to the N-H proton. |

| ~ 3.65 | Singlet (s) | 3H | O-CH ₃ | Ester methyl group, appears as a sharp singlet. |

| ~ 2.45 | Singlet (s) | 3H | Ar-CH ₃ | Aromatic methyl group, appears as a sharp singlet. |

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.0 | C =O | Typical chemical shift for an ester carbonyl carbon.[6][7] |

| ~ 144.0 | Ar-C (ipso to CH₃) | Quaternary aromatic carbon attached to the methyl group. |

| ~ 136.0 | Ar-C (ipso to SO₂) | Quaternary aromatic carbon attached to the sulfonyl group, deshielded. |

| ~ 129.8 | Ar-C H (meta to SO₂) | Aromatic methine carbons. |

| ~ 127.5 | Ar-C H (ortho to SO₂) | Aromatic methine carbons. |

| ~ 52.5 | O-C H₃ | Ester methyl carbon. |

| ~ 45.0 | α-C H₂ | Alpha-carbon of the glycine moiety. |

| ~ 21.5 | Ar-C H₃ | Aromatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For a solid sample like Tos-Gly-OMe, the Attenuated Total Reflectance (ATR) or KBr pellet methods are suitable.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3270 | Medium, Sharp | N-H Stretch | Sulfonamide (N-H) |

| ~ 3070 | Weak | C-H Stretch | Aromatic (Ar-H) |

| ~ 2950 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1745 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1595 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1340 & 1160 | Strong | S=O Asymmetric & Symmetric Stretch | Sulfonyl (SO₂) |

| ~ 1220 | Strong | C-O Stretch | Ester (C-O-C) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.

Expected Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

| 243 | [M]⁺ | Molecular ion peak corresponding to the molecular weight. |

| 184 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation for methyl esters.[8][9] |

| 155 | [CH₃C₆H₄SO₂]⁺ | "Tosyl" cation, a very stable and characteristic fragment. |

| 91 | [C₇H₇]⁺ | Tropylium cation, a common rearrangement fragment from the tosyl group. |

| 88 | [NH₂CH₂COOCH₃]⁺ | Cleavage of the N-S bond. |

Chemical Properties and Reactivity

The chemical behavior of Tos-Gly-OMe is governed by the interplay of its three main components: the tosyl group, the amide linkage, and the methyl ester.

Stability

Tos-Gly-OMe is generally stable under standard laboratory conditions (room temperature, atmospheric pressure). It should be stored in a tightly sealed container to protect it from moisture, as the ester linkage is susceptible to slow hydrolysis over time, particularly if acidic or basic impurities are present.[10] The tosyl group is robust and stable to a wide range of reaction conditions, making it an excellent protecting group.[1]

Key Chemical Reactions

a) Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (N-p-Tosylglycine) under either acidic or basic conditions. Basic hydrolysis, or saponification (e.g., using NaOH or LiOH in a methanol/water mixture), is typically efficient and proceeds at room temperature or with gentle heating.[10]

b) N-Alkylation: The sulfonamide proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate). The resulting anion is a competent nucleophile and can be alkylated with various electrophiles, such as alkyl halides, to form N-alkylated, N-tosylated glycine derivatives. This reaction is a cornerstone for building complex molecular scaffolds.[6][11][12]

Caption: General workflow for the N-alkylation of Tos-Gly-OMe.

Experimental Protocols for Characterization

Adherence to standardized protocols is paramount for obtaining reliable and reproducible analytical data. The following sections provide step-by-step methodologies for the characterization of Tos-Gly-OMe.

Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Causality: CDCl₃ is chosen as the solvent due to its excellent ability to dissolve the analyte and its single, well-defined residual solvent peak in both ¹H (δ 7.26 ppm) and ¹³C (δ 77.16 ppm) spectra, which serves as a convenient internal reference.[13]

Materials:

-

Tos-Gly-OMe (approx. 10-15 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the Tos-Gly-OMe sample and transfer it into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.

-

Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. Ensure a clear, homogeneous solution is formed.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. A standard single-pulse experiment is sufficient. Typically, 8-16 scans are adequate.

-

Acquire the ¹³C spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Protocol: FTIR Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups present in Tos-Gly-OMe.

Causality: The ATR method is selected for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique ideal for solid powder samples.

Materials:

-

Tos-Gly-OMe (a small amount on a spatula tip)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Isopropanol and lint-free wipes (for cleaning)

Procedure:

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free tissue lightly moistened with isopropanol. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions from the atmosphere (CO₂, H₂O).

-

Sample Application: Place a small amount of the Tos-Gly-OMe powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption peaks corresponding to the functional groups.

-

Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Caption: Integrated workflow for the spectroscopic characterization of Tos-Gly-OMe.

Conclusion

N-Tosylglycine methyl ester is a foundational reagent whose utility is derived from its well-defined physical properties and predictable chemical reactivity. The tosyl and methyl ester groups provide a stable and versatile platform for advanced synthetic applications. The spectroscopic and analytical protocols detailed in this guide serve as a robust framework for researchers to reliably verify the identity and purity of Tos-Gly-OMe, ensuring the integrity of subsequent experimental work. This comprehensive understanding is critical for leveraging this molecule to its full potential in the fields of drug discovery and materials science.

References

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

NIST. Glycine, N-(m-toluoy)-, methyl esterl - Mass Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group. Journal of Organic Chemistry.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

- Davis, F. A., et al. Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123). [Link]

-

PubChem. Glycine methyl ester. [Link]

-

ResearchGate. EI mass spectra of N-TFA derivatives of.... [Link]

- Papaioannou, D., et al. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica.

- Nishida, A., et al. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry.

- van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Coldwell, K. E., et al. New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed.

-

Wikipedia. Glycine methyl ester hydrochloride. [Link]

-

Organic Syntheses. N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. [Link]

-

Pal, A., et al. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

SpectraBase. n-Acetylvalylalanylglycine Methyl Ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. The FT-IR spectra of (a) chitosan, (b) N-carboxyethylchitosan methyl ester, (c) PAMAM (G 2.0) and (d) DCTS. [Link]

-

ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. [Link]

-

Reddit. N-alkylation of an almost non nucleophilic substrate. [Link]

-

PubChem. N-Boc-glycine methyl ester. [Link]

-

ResearchGate. 1 H NMR spectra of N-methyl glycine, paracetamol and their solution in D2O. [Link]

-

MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co. [Link]

-

SpectraBase. N-Formyl-glycine methyl ester - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Glycine, N-pivaloyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Glycylglycine, N-methoxycarbonyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Organic Syntheses. CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-对甲苯磺酰甘氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1080-44-0 CAS MSDS (N-P-TOSYLGLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Glycine, N-(m-toluoy)-, methyl esterl [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, a molecule of significant interest in the landscape of medicinal chemistry, represents a key building block in the development of novel therapeutic agents. Its structural architecture, featuring a sulfonamide linkage, a phenylglycine core, and a methyl ester, provides a versatile platform for the synthesis of a diverse array of compounds with potential pharmacological activities. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, and prospective applications, with a focus on its role as a precursor to anti-inflammatory and antibacterial agents. While specific biological data for this exact ester is not extensively documented in publicly available literature, this guide will draw upon established knowledge of structurally related N-tosyl-phenylglycine derivatives to provide field-proven insights for researchers.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Synthesis and Purification

-

Spectroscopic Characterization (Inferred)

-

Potential Biological Activities and Therapeutic Applications

-

Anti-inflammatory Potential

-

Antibacterial Potential

-

-

Experimental Protocols

-

Protocol 1: Synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

-

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

-

Protocol 3: In Vitro Antibacterial Assay (Broth Microdilution)

-

-

References

Chemical Identity and Physicochemical Properties

This section summarizes the key identifiers and physicochemical properties of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

| Property | Value | Source |

| Chemical Name | Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate | N/A |

| CAS Number | 1233-56-3 | N/A |

| Molecular Formula | C₁₆H₁₇NO₄S | N/A |

| Molecular Weight | 319.38 g/mol | N/A |

| Appearance | White to off-white solid (inferred) | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |

| Melting Point | Not reported | N/A |

Synthesis and Purification

The synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate typically involves the N-sulfonylation of the amino group of methyl phenylglycinate. This reaction is a standard procedure in peptide and medicinal chemistry.

General Synthesis Pathway

The primary route to this compound is the reaction of methyl 2-amino-2-phenylacetate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

Caption: General workflow for the synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate.

The choice of base and solvent can influence the reaction rate and yield. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents. The reaction is often initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.

Purification is typically achieved through aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Inferred)

¹H NMR (in CDCl₃):

-

Aromatic protons (phenyl ring): Multiplet around δ 7.2-7.4 ppm.

-

Aromatic protons (tosyl group): Two doublets around δ 7.3 and 7.7 ppm.

-

Methine proton (α-carbon): A singlet or doublet (depending on coupling with N-H) around δ 5.0-5.5 ppm.

-

Methyl ester protons: A singlet around δ 3.7 ppm.

-

Tosyl methyl protons: A singlet around δ 2.4 ppm.

-

Sulfonamide proton (N-H): A broad singlet, chemical shift can vary.

¹³C NMR (in CDCl₃):

-

Carbonyl carbon: δ 170-172 ppm.

-

Aromatic carbons: Multiple signals between δ 127-145 ppm.

-

Methine carbon (α-carbon): δ 55-60 ppm.

-

Methyl ester carbon: δ 52-53 ppm.

-

Tosyl methyl carbon: δ ~21 ppm.

IR (KBr or ATR):

-

N-H stretch: A band around 3200-3300 cm⁻¹.

-

C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.

-

S=O stretches (sulfonamide): Two strong bands around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

-

C-O stretch (ester): A band around 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ at m/z 320.09.

-

Expected [M+Na]⁺ at m/z 342.07.

Potential Biological Activities and Therapeutic Applications

The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. The phenylglycine scaffold is also found in various bioactive molecules. The combination of these structural features in Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate suggests its potential as a valuable intermediate in drug discovery.

Anti-inflammatory Potential